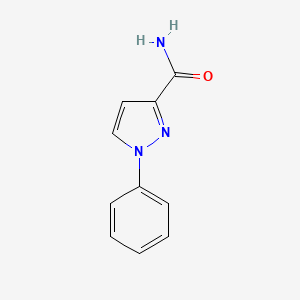
1-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C10H9N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Mecanismo De Acción
Target of Action
The primary target of 1-phenyl-1H-pyrazole-3-carboxamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, thereby preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . This is achieved through the inhibition of CDK2, leading to cell cycle arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the biological activity of the compound can be affected by the physiological conditions of the organism, such as pH and temperature .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-1H-pyrazole-3-carboxamide has been found to interact with Cyclin-dependent kinase 2 (CDK2) in humans .
Cellular Effects
Pyrazole derivatives, such as this compound, have been reported to inhibit cell proliferation and promote cell apoptosis . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can inhibit the activity of certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .
Transport and Distribution
The compound’s interactions with various biomolecules suggest that it could be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
Given its interactions with various biomolecules, it could be localized to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. This reaction typically proceeds at room temperature in solvents like N,N-dimethylacetamide, yielding pyrazoles in good yields . Another method involves the use of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation, which provides a convenient and high-yielding synthesis .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst. This method offers a simple reaction workup and valuable eco-friendly attributes .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1H-pyrazole-4-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxamide group.
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde: Another similar compound with two phenyl groups and an aldehyde group.
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a chlorophenyl group instead of a phenyl group.
Uniqueness
1-Phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its ability to act as a dual COX/LOX inhibitor and its wide range of biological activities make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQFKJWBLHANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2606250.png)
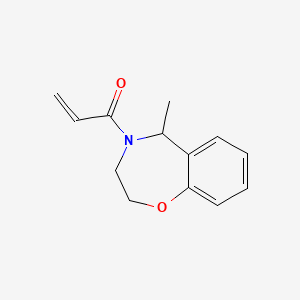
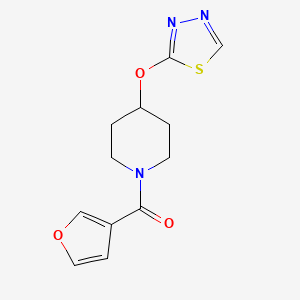

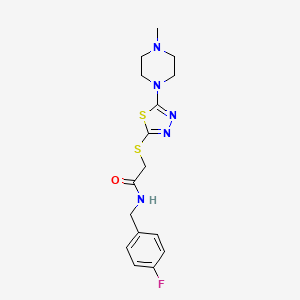
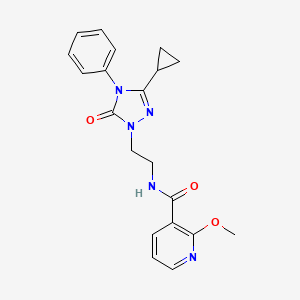

![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
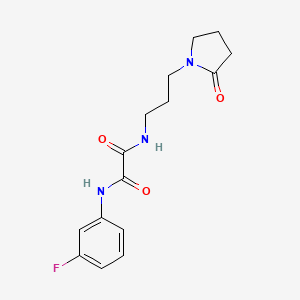
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)
